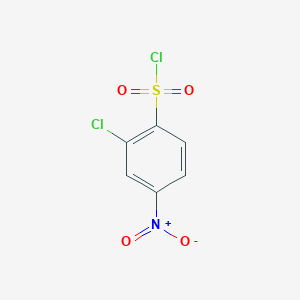

2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-4-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNVNPSFHISUID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301023 | |

| Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20201-03-0 | |

| Record name | 20201-03-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the properties of 2-chloro-4-nitrobenzene-1-sulfonyl chloride?

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Introduction

This compound is a highly reactive organic compound that serves as a crucial intermediate in various synthetic chemical processes. Its utility is primarily derived from the presence of a sulfonyl chloride functional group, which is susceptible to nucleophilic attack, making it an excellent precursor for the synthesis of a wide array of sulfonamide derivatives and other complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety protocols, tailored for professionals in chemical research and drug development.

Chemical Identity and Structure

A clear understanding of the fundamental identifiers and the molecular structure of this compound is essential for its proper handling and application in research and synthesis.

-

IUPAC Name: 2-chloro-4-nitrobenzenesulfonyl chloride

-

Synonyms: 2-CHLORO-4-NITRO-BENZENESULFONYL CHLORIDE[1]

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a sulfonyl chloride group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for determining appropriate solvents, reaction conditions, and storage methods.

| Property | Value | Source |

| Physical Form | Solid | |

| Molecular Weight | 256.06 g/mol | [1][2] |

| Purity | ≥97% | [1] |

| Topological Polar Surface Area (TPSA) | 77.28 Ų | [1] |

| LogP | 2.1757 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis

The primary method for synthesizing this compound involves the chlorosulfonation of 2-chloronitrobenzene. This electrophilic aromatic substitution reaction utilizes chlorosulfonic acid to introduce the sulfonyl chloride group onto the benzene ring.

Experimental Protocol: Synthesis of this compound

The following protocol is a representative method for the synthesis of the title compound.

Materials:

-

2-chloronitrobenzene

-

Chlorosulfonic acid

Procedure:

-

In a well-ventilated fume hood, carefully add 1.0 mole of 2-chloronitrobenzene to a reaction vessel equipped with a stirrer and a dropping funnel.

-

With constant stirring, slowly add 6.0 moles of chlorosulfonic acid to the 2-chloronitrobenzene.[4] The reaction is exothermic, and the temperature should be controlled.

-

After the addition is complete, the reaction mixture is typically heated to facilitate the reaction.

-

Upon completion, the reaction mixture is cooled and then carefully poured over crushed ice to precipitate the product.

-

The solid product is collected by filtration, washed with cold water to remove any remaining acid, and then dried.

References

An In-depth Technical Guide to 2-Chloro-4-nitrobenzene-1-sulfonyl chloride: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 2-chloro-4-nitrobenzene-1-sulfonyl chloride, a versatile reagent with significant applications in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. This document will delve into its chemical identity, synthesis, spectroscopic characterization, reactivity, and its pivotal role as a protecting group for amines. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a chloro group, a nitro group, and a sulfonyl chloride functional group.

IUPAC Name: 2-chloro-4-nitrobenzenesulfonyl chloride

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 20201-03-0 |

| Molecular Formula | C₆H₃Cl₂NO₄S |

| Molecular Weight | 256.07 g/mol |

| InChI Key | QWNVNPSFHISUID-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)Cl |

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorosulfonation of 2-chloro-4-nitrotoluene, followed by oxidation. A general laboratory-scale procedure is outlined below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Chloro-4-nitrotoluene

-

Chlorosulfonic acid

-

Thionyl chloride

-

Dichloromethane (DCM)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Chlorosulfonation:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid (typically 3-5 equivalents) in an ice bath.

-

Slowly add 2-chloro-4-nitrotoluene (1 equivalent) to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess chlorosulfonic acid and precipitate the product.

-

Filter the crude product, wash with cold water until the filtrate is neutral, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound.

-

Figure 2: Workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of this compound is crucial for its effective use and characterization.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Pale yellow to yellow solid |

| Melting Point | 75-79 °C[1] |

| Boiling Point | 352.7±27.0 °C (Predicted)[1] |

| Solubility | Soluble in most organic solvents (e.g., DCM, chloroform, ethyl acetate); reacts with water. |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and sulfonyl chloride groups will cause these protons to be deshielded and appear at a lower field. The coupling patterns (doublets and a doublet of doublets) would be consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons. The carbons attached to the chloro, nitro, and sulfonyl chloride groups will have distinct chemical shifts influenced by the electronegativity and resonance effects of these substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[2][3][4][5]

-

S=O stretching (sulfonyl chloride): Strong, asymmetric and symmetric stretching bands around 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹.

-

N=O stretching (nitro group): Strong, asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹.

-

C-Cl stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is expected to involve the loss of the chlorine atom from the sulfonyl chloride group, the loss of SO₂, and cleavage of the nitro group.[6][7][8][9][10]

Reactivity and Applications in Organic Synthesis

The primary utility of this compound in drug development and organic synthesis stems from its reactivity as a protecting group for primary and secondary amines. The resulting sulfonamide is known as a "nosyl" (Ns) amide.

4.1. Protection of Amines (Nosylation)

The reaction of this compound with a primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) affords the corresponding N-nosyl sulfonamide.

Mechanism of Nosylation:

The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the sulfonamide.

Figure 3: General mechanism for the protection of an amine with a sulfonyl chloride.

Advantages of the Nosyl Protecting Group:

-

Stability: The nosyl group is stable to a wide range of reaction conditions, including acidic and some basic conditions.

-

Mild Deprotection: The key advantage of the nosyl group is its facile cleavage under mild conditions using a thiol and a base. This is in contrast to the more robust tosyl group, which often requires harsh deprotection conditions.

4.2. Deprotection of Nosylamides

The deprotection of N-nosyl sulfonamides is typically achieved by treatment with a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., potassium carbonate, DBU).[[“]][12][13]

Mechanism of Deprotection:

The deprotection proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The thiolate anion attacks the electron-deficient aromatic ring at the position bearing the nitro group, forming a Meisenheimer complex. This intermediate then collapses, leading to the cleavage of the sulfur-nitrogen bond and release of the free amine.[14]

Figure 4: Deprotection pathway of a nosyl-protected amine.

4.3. Applications in Pharmaceutical Synthesis

The nosyl group has been employed in the synthesis of various complex molecules, including natural products and pharmaceutical agents. Its use allows for the protection of amine functionalities while other transformations are carried out on the molecule, followed by its mild removal at a later stage. While specific examples directly utilizing this compound in the final steps of a marketed drug's synthesis are not widely published, the broader class of nitrobenzenesulfonyl chlorides are crucial. For instance, the related 4-nitrobenzenesulfonyl chloride is a key intermediate in the synthesis of the HIV protease inhibitor Darunavir.[15] The principles of amine protection and deprotection are directly transferable.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Causes severe skin burns and eye damage. It is corrosive and moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, immediately flush with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily serving as an efficient protecting group for amines. Its robust nature under various reaction conditions, coupled with the mild and selective conditions required for its removal, makes it an attractive tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity is essential for its successful application in the synthesis of complex and biologically active molecules.

References

- Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. (2008).

-

Mass fragmentation pattern of 4-acetyl-N(2,3-dihydrobenzo[16]dioxin-6yl)benzenesulfonamide (3f). (n.d.). ResearchGate.

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates.

- Fukuyama, T. (n.d.). Development of Nosyl Chemistry and its Application to Total Synthesis. Graduate School of Pharmaceutical Sciences, University of Tokyo.

- N-Nosyl-α-amino acids in solution phase peptide synthesis. (2025).

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2025).

- Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. (2025).

- Fukuyama Amine Synthesis. (2014).

- Coulibali, S., Godou, T., & Canesi, S. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). PMC - NIH.

- The Crucial Role of 4-Nitrobenzenesulfonyl Chloride in Pharmaceutical Synthesis. (n.d.).

- Synthesis of sulfonamides by S-N coupling. (n.d.). Organic Chemistry Portal.

- Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). National Institute of Standards and Technology.

- Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. (n.d.). PrepChem.com.

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.).

- Application of Odorless Thiols for the Cleavage of 2‐ and 4‐Nitrobenzenesulfonamides. (2008).

- 4-CHLORO-2-NITROBENZENESULFONYL CHLORIDE | 4533-96-4. (n.d.). ChemicalBook.

- Thioester deprotection using a biomimetic NCL approach. (2022). PMC - PubMed Central.

- Table of Characteristic IR Absorptions. (n.d.).

- 2-Nitro-and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. (2025).

- Infrared spectroscopy correl

- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (2008). PubMed.

- Infrared Spectroscopy. (n.d.). MSU chemistry.

- IR handout.pdf. (n.d.).

- IR, 1H NMR, 13C NMR and X-ray structure determination of 1-(2?-chloro-4?-nitrophenylazo)-2,4-benzenediol, intramolecular proton transfer between oxygen and nitrogen atoms, ??? interaction and H-bonds. (2025).

- 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. (n.d.). PubChem.

- 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540. (n.d.). PubChem.

- Fig. S-2. 13 C-NMR spectra of 2-(4-chlorophenyl)nitrobenzene (101 MHz,... (n.d.).

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. eng.uc.edu [eng.uc.edu]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. www1.udel.edu [www1.udel.edu]

- 6. researchgate.net [researchgate.net]

- 7. aaqr.org [aaqr.org]

- 8. researchgate.net [researchgate.net]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. consensus.app [consensus.app]

- 12. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. researchgate.net [researchgate.net]

- 16. pharm.or.jp [pharm.or.jp]

CAS number and molecular formula for 2-chloro-4-nitrobenzene-1-sulfonyl chloride.

An In-Depth Technical Guide to 2-Chloro-4-nitrobenzene-1-sulfonyl chloride for Advanced Chemical Synthesis

Executive Summary: This document provides a comprehensive technical overview of this compound, a highly reactive trifunctional reagent pivotal to advanced organic synthesis. We will delve into its fundamental physicochemical properties, synthesis, and core reactivity, with a particular focus on the mechanistic principles that guide its application. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its utility as a versatile building block for constructing complex molecular architectures, particularly in the pharmaceutical and agrochemical sectors. We will explore its primary role in the formation of sulfonamides and sulfonate esters, while also considering the influence of its aromatic substituents on secondary reaction pathways.

Introduction to a Key Synthetic Intermediate

This compound is a specialized organic compound distinguished by the presence of three key functional groups on a benzene ring: a sulfonyl chloride (-SO₂Cl), a nitro group (-NO₂), and a chlorine atom (-Cl). This unique combination of electron-withdrawing groups imbues the molecule with a high degree of electrophilicity at the sulfonyl sulfur center, making it an exceptionally reactive agent for derivatization.

Its primary utility lies in its function as a precursor for introducing the 2-chloro-4-nitrophenylsulfonyl moiety into other molecules. This is most commonly achieved through reactions with nucleophiles such as amines and alcohols. The resulting sulfonamides and sulfonate esters are stable, often crystalline, structures that are themselves important intermediates in multi-step syntheses. While closely related compounds like 2-nitrobenzenesulfonyl chloride are well-documented as protecting groups for amines (forming "nosylamides"), this compound offers a different substitution pattern that can be exploited for creating diverse chemical libraries and targeted molecules.[1]

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a reagent is critical for its effective use in synthesis. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 20201-03-0 | [2][3] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [2][3][4] |

| Molecular Weight | 256.07 g/mol | [3] |

| IUPAC Name | 2-chloro-4-nitrobenzenesulfonyl chloride | [3] |

| SMILES | [O-]C1=CC(=C(C=C1)(=O)=O)Cl | [2] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [3] |

Synthesis Pathway

The industrial preparation of nitro-substituted benzenesulfonyl chlorides typically involves the direct chlorosulfonation of the corresponding nitroaromatic compound. For this compound, the most direct synthetic route involves the reaction of 2-chloronitrobenzene with chlorosulfonic acid.[5] The strong electron-withdrawing nature of the nitro and chloro groups deactivates the aromatic ring, often requiring elevated temperatures to drive the electrophilic aromatic substitution to completion.

Caption: Primary reaction pathway: Sulfonamide formation.

Nucleophilic Aromatic Substitution (SNAr)

A crucial secondary reactivity that researchers must consider is the potential for Nucleophilic Aromatic Substitution (SNAr). The aromatic chlorine at the C2 position is activated towards displacement by strong nucleophiles. This is because the nitro group at the C4 position is para to the chlorine, allowing it to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. While the sulfonyl chloride is generally more reactive, under certain conditions (e.g., with strong, soft nucleophiles like thiolates, or at elevated temperatures), SNAr can compete with or even supersede reaction at the sulfur center.

Caption: Potential secondary reaction: Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Development and Chemical Synthesis

The primary application of this compound is as a versatile building block for synthesizing novel compounds with potential biological activity.

-

Pharmaceutical Intermediates: Sulfonamides are a well-established pharmacophore found in a wide range of drugs, including antibacterial and anti-inflammatory agents. [6][7]This reagent provides a direct route to novel sulfonamide derivatives, allowing for the exploration of new chemical space in drug discovery programs.

-

Agrochemical Synthesis: Similar to pharmaceuticals, many modern herbicides and pesticides are based on complex sulfonamide or sulfonate ester structures. The reactivity of this compound makes it a valuable tool for developing new agrochemicals.

-

Protecting Group Chemistry: Analogous compounds, such as 2-nitrobenzenesulfonyl chloride (o-NsCl), are extensively used to protect primary and secondary amines. The resulting nosylamide is stable under many reaction conditions but can be cleaved under mild conditions using thiol-based reagents. [1]While less common, the 2-chloro-4-nitrophenylsulfonyl group can be used similarly, offering different electronic properties and potentially different deprotection kinetics.

Exemplary Experimental Protocol: Synthesis of a Sulfonamide

This protocol describes a general, self-validating procedure for the synthesis of a sulfonamide from a primary amine. The causality for each step is explained to ensure reproducibility and understanding.

Objective: To synthesize N-benzyl-2-chloro-4-nitrobenzenesulfonamide.

Materials:

-

Benzylamine

-

This compound

-

Triethylamine (Et₃N) or Pyridine (as a base)

-

Dichloromethane (DCM) (as solvent)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution & Basification: In a round-bottomed flask, dissolve benzylamine (1.0 eq.) in dichloromethane. Add triethylamine (1.1 eq.).

-

Causality: DCM is a suitable non-reactive solvent. Triethylamine is a non-nucleophilic base used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Causality: The reaction is exothermic. Cooling controls the reaction rate, preventing potential side reactions and degradation.

-

-

Reagent Addition: Slowly add a solution of this compound (1.05 eq.) in DCM to the cooled amine solution over 10-15 minutes.

-

Causality: Slow addition maintains temperature control. A slight excess of the sulfonyl chloride ensures the complete consumption of the limiting amine.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Causality: Allowing the reaction to warm to room temperature provides sufficient energy for the reaction to proceed to completion. TLC is a critical self-validating step to confirm the consumption of starting materials and the formation of the product.

-

-

Quenching & Work-up: Once the reaction is complete, quench by adding 1 M HCl to neutralize the excess triethylamine. Transfer the mixture to a separatory funnel.

-

Causality: The acid wash removes the basic triethylamine as its water-soluble hydrochloride salt.

-

-

Extraction: Extract the aqueous layer with dichloromethane. Combine all organic layers and wash with brine.

-

Causality: The brine wash removes residual water from the organic phase.

-

-

Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to obtain the pure N-benzyl-2-chloro-4-nitrobenzenesulfonamide.

Safety and Handling

Based on its structure and data for analogous compounds, this compound should be handled with care.

-

Corrosivity: As a sulfonyl chloride, it is expected to be corrosive and will cause severe skin burns and eye damage upon contact. [8]* Moisture Sensitivity: It will react with water (hydrolyze) to form the corresponding sulfonic acid and hydrochloric acid. [9]Therefore, it must be stored under an inert, dry atmosphere.

-

Personal Protective Equipment (PPE): Always handle this chemical in a fume hood while wearing appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.

Conclusion

This compound is a powerful and versatile reagent for chemical synthesis. Its high reactivity, driven by the electrophilic sulfonyl chloride group and augmented by the electron-withdrawing substituents, makes it an invaluable tool for creating sulfonamide and sulfonate ester linkages. A thorough understanding of not only its primary reactivity but also its potential for secondary reactions like SNAr is essential for its strategic and successful application in the development of novel pharmaceuticals, agrochemicals, and other complex organic molecules.

References

- This compound. Sigma-Aldrich.

- Application of 2-Nitro-Substituted Sulfonyl Chlorides in Pharmaceutical Development. Benchchem.

- 2-chloro-4-nitrobenzenesulfonyl chloride - 20201-03-0. GuideChem.

- Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. PrepChem.com.

- 2-chloro-4-nitrobenzenesulfonyl chloride 20201-03-0. ChemicalBook.

- 2-Nitrobenzenesulfonyl chloride. PubChem.

- 2-Nitrobenzenesulfonyl Chloride | Sulfonyl

- CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride. Cymit Química S.L..

- 2-Nitrobenzenesulfonyl chloride 97%. Sigma-Aldrich.

- 2-Chloro-4-nitrobenzene-1-sulfonic acid. PubChem.

- 2-Nitrobenzenesulfonyl Chloride in Modern Synthesis. BenchChem.

- 2-Nitrobenzenesulfonyl chloride. Chem-Impex.

- This compound | 20201-03-0. Sigma-Aldrich.

Sources

- 1. 2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | 20201-03-0 [sigmaaldrich.com]

- 4. 20201-03-0 2-chloro-4-nitrobenzenesulfonyl chloride 2-氯-4-硝基苯磺酰氯 -Win-Win Chemical [win-winchemical.com]

- 5. prepchem.com [prepchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. nbinno.com [nbinno.com]

- 8. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 9. 2-Chloro-4-nitrobenzene-1-sulfonic acid | C6H4ClNO5S | CID 19745031 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathways for 2-chloro-4-nitrobenzene-1-sulfonyl chloride.

An In-Depth Technical Guide to the Synthesis of 2-chloro-4-nitrobenzene-1-sulfonyl chloride

Abstract

This compound is a pivotal intermediate in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and dyestuffs. Its trifunctional nature, featuring a sulfonyl chloride, a nitro group, and a chlorine atom, offers a versatile platform for complex molecular architecture. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: the Sandmeyer-type chlorosulfonylation of 2-chloro-4-nitroaniline and the direct electrophilic chlorosulfonation of 1-chloro-4-nitrobenzene. The guide emphasizes the underlying chemical principles, provides detailed, field-proven experimental protocols, and offers a comparative analysis to inform strategic decisions in a laboratory or manufacturing context.

Physicochemical Properties and Structural Information

A foundational understanding of the target compound's properties is essential for its synthesis, handling, and characterization.

| Property | Value | Reference |

| CAS Number | 20201-03-0 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₄S | [1] |

| Molecular Weight | 256.07 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1[O-])Cl)S(=O)(=O)Cl | [1] |

| InChIKey | QWNVNPSFHISUID-UHFFFAOYSA-N | [1] |

Retrosynthetic Analysis: Core Synthetic Strategies

The synthesis of this compound can be logically approached via two distinct and well-established transformations in aromatic chemistry. The choice between these pathways depends on factors such as starting material availability, scalability, and safety considerations.

-

C-S Bond Formation via Diazonium Salt (Sandmeyer-Type Reaction): This pathway involves the transformation of an amino group on a pre-functionalized aniline into the target sulfonyl chloride. The key starting material is 2-chloro-4-nitroaniline.

-

C-S Bond Formation via Electrophilic Aromatic Substitution (Chlorosulfonation): This strategy introduces the sulfonyl chloride group directly onto a benzene ring that already contains the chloro and nitro substituents. The requisite starting material is 1-chloro-4-nitrobenzene.

Caption: Retrosynthetic overview of the two primary pathways.

Pathway 1: Sandmeyer-Type Chlorosulfonylation

This classical and versatile method is often the preferred route for synthesizing aryl sulfonyl chlorides, particularly for electron-deficient systems.[3] The reaction proceeds in two distinct stages: the diazotization of 2-chloro-4-nitroaniline, followed by a copper-catalyzed reaction with a source of sulfur dioxide. The strong electron-withdrawing properties of the nitro and chloro groups stabilize the diazonium intermediate and facilitate the subsequent substitution.[4]

Overall Workflow

The process begins with the formation of a diazonium salt from the parent aniline under cold, acidic conditions. This highly reactive intermediate is typically used immediately, reacting with sulfur dioxide and a copper catalyst to yield the final sulfonyl chloride.

Caption: Workflow for Sandmeyer-type chlorosulfonylation.

Detailed Experimental Protocols

Protocol 3.2.1: Diazotization of 2-Chloro-4-nitroaniline

This procedure details the formation of the crucial diazonium salt intermediate. Maintaining a low temperature is critical to prevent decomposition.

-

Materials:

-

2-chloro-4-nitroaniline (1.0 eq)

-

Concentrated Hydrochloric Acid (approx. 4.0 eq)

-

Deionized Water

-

Sodium Nitrite (NaNO₂) (1.05 eq)

-

Ice

-

-

Procedure:

-

In a jacketed reactor equipped with an overhead stirrer and a temperature probe, suspend 2-chloro-4-nitroaniline in deionized water.

-

Add concentrated hydrochloric acid. The amine may initially dissolve upon heating before being re-precipitated as the hydrochloride salt upon cooling.[5]

-

Cool the suspension to 0-5 °C using an ice-water bath or a chiller. Efficient stirring is crucial to maintain a fine, homogenous slurry.

-

In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[6]

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Confirm the completion of diazotization using starch-iodide paper (a persistent blue-black color indicates a slight excess of nitrous acid).[6] The resulting cold diazonium salt slurry is now ready for the next step and should be used without delay.

-

Protocol 3.2.2: Sulfonyl Chloride Formation (Aqueous Process)

This modern variation utilizes thionyl chloride as a safe and convenient source of sulfur dioxide in an aqueous medium, which offers significant safety and environmental advantages over traditional methods using gaseous SO₂ in acetic acid.[4][7]

-

Materials:

-

Cold diazonium salt slurry (from Protocol 3.2.1)

-

Thionyl Chloride (SOCl₂) (as SO₂ source)

-

Copper(I) Chloride (CuCl) (catalytic amount)

-

Deionized Water

-

Ice

-

-

Procedure:

-

In a separate, well-ventilated reactor, prepare a solution of the copper(I) chloride catalyst in aqueous hydrochloric acid.

-

Prepare the sulfur dioxide solution by carefully and slowly adding thionyl chloride to cold water. Caution: This reaction is highly exothermic.[8]

-

Cool the sulfur dioxide solution to approximately 0 °C.

-

Slowly add the cold diazonium salt slurry (from Protocol 3.2.1) to the SO₂/CuCl solution over 1-2 hours, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.

-

After the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature until gas evolution ceases.

-

The product, this compound, has low solubility in the aqueous acidic medium and will precipitate directly from the reaction mixture.[3][4]

-

Collect the solid product by filtration, wash thoroughly with cold water to remove residual acid and copper salts, and dry under vacuum.

-

Causality and Scientific Integrity

-

Why Diazotize at 0-5 °C? Aryl diazonium salts are notoriously unstable at higher temperatures, readily decomposing to release nitrogen gas and form undesired phenolic byproducts. Maintaining a low temperature is paramount for maximizing the yield of the desired intermediate.

-

The Role of the Copper Catalyst: The copper(I) catalyst is central to the Sandmeyer reaction. It facilitates a single-electron transfer to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then reacts with sulfur dioxide, and a subsequent chlorine transfer from a copper(II) species yields the final sulfonyl chloride.

-

Advantages of the Aqueous Process: Using thionyl chloride in water avoids the handling of toxic, gaseous sulfur dioxide and flammable acetic acid.[4] Furthermore, for electron-deficient substrates like this one, the product often precipitates in high purity directly from the aqueous reaction mixture, simplifying purification and protecting the hydrolytically sensitive sulfonyl chloride functional group.[3][7]

Pathway 2: Electrophilic Chlorosulfonation

This pathway represents a more direct approach, forging the C-S bond through an electrophilic aromatic substitution reaction on 1-chloro-4-nitrobenzene. The success of this method hinges on the directing effects of the substituents already present on the aromatic ring.

Regiochemical Rationale and Workflow

The starting material is 1-chloro-4-nitrobenzene. The chlorine atom is an ortho-, para-director, while the nitro group is a strong deactivator and a meta-director. The incoming electrophile, chlorosulfonic acid (or a related species), will be directed to the position that is ortho to the chlorine and meta to the nitro group (C-2 position), yielding the desired this compound.

Caption: Workflow for direct electrophilic chlorosulfonation.

Detailed Experimental Protocol

This protocol is based on established procedures for the chlorosulfonation of deactivated aromatic compounds.[9][10]

-

Materials:

-

1-chloro-4-nitrobenzene (1.0 eq)

-

Chlorosulfonic Acid (ClSO₃H) (5.0-6.0 eq)

-

Ice-water

-

-

Procedure:

-

Caution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.

-

To a reactor equipped with an overhead stirrer, a condenser with a gas outlet (to vent HCl), and a temperature probe, charge the chlorosulfonic acid (5.0-6.0 eq).

-

Slowly and portion-wise, add the 1-chloro-4-nitrobenzene to the chlorosulfonic acid with stirring. An initial exotherm may be observed.

-

Once the addition is complete, slowly heat the reaction mixture to 100-110 °C.[9][10] Evolution of hydrogen chloride gas will become apparent.

-

Maintain the reaction at this temperature for several hours (e.g., 6 hours) until the reaction is deemed complete (monitoring by TLC or GC is recommended).[9]

-

Allow the reaction mixture to cool to room temperature.

-

In a separate, large vessel containing a vigorously stirred mixture of ice and water, slowly and carefully drip the reaction mixture. This quenching step is highly exothermic and will cause the product to precipitate.

-

Continue stirring the resulting slurry for 30 minutes to ensure complete precipitation.

-

Collect the solid product by filtration, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

-

Causality and Scientific Integrity

-

Why use excess Chlorosulfonic Acid? In this reaction, chlorosulfonic acid serves as both the electrophilic reagent and the solvent. A large excess is required to ensure the reaction goes to completion, especially given the deactivating nature of the nitro group.

-

The Need for Heat: Electrophilic substitution on a ring deactivated by a nitro group is a slow process. Thermal energy is required to overcome the high activation energy barrier for the reaction.[10]

-

The Quenching Process: The product is insoluble in water, while the excess chlorosulfonic acid and the sulfuric acid byproduct are. Pouring the reaction mixture into ice-water serves a dual purpose: it safely quenches the highly reactive reagent and precipitates the desired product, enabling its isolation.[9]

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Sandmeyer-Type Reaction | Pathway 2: Direct Chlorosulfonation |

| Starting Material | 2-Chloro-4-nitroaniline | 1-Chloro-4-nitrobenzene |

| Number of Steps | 2 (Diazotization + Sulfonylation) | 1 |

| Key Reagents | NaNO₂, HCl, SO₂ source (e.g., SOCl₂), CuCl | Chlorosulfonic Acid (large excess) |

| Safety Concerns | Unstable diazonium salt intermediate (requires low temp). | Highly corrosive and water-reactive chlorosulfonic acid; vigorous HCl evolution. |

| Scalability | Aqueous process is readily scalable and safer than older methods.[4] | Scalable, but requires equipment resistant to highly corrosive acids. |

| Yield | Generally good to high yields (>70%) are reported for analogous systems.[3] | Yields can be high (e.g., ~90% reported for isomers).[9] |

| Waste Stream | Aqueous acidic waste containing copper salts. | Large quantities of acidic aqueous waste (HCl, H₂SO₄). |

| Key Advantage | High regioselectivity determined by the starting aniline. Milder conditions possible with modern methods. | Fewer reaction steps. |

Conclusion

Both the Sandmeyer-type reaction and direct chlorosulfonation represent viable and robust pathways for the synthesis of this compound.

-

The Sandmeyer-type pathway , particularly when employing modern aqueous protocols, offers a high degree of control and improved safety, making it an excellent choice for both laboratory-scale synthesis and industrial production where handling of hazardous intermediates is well-managed.[3][4]

-

The direct chlorosulfonation pathway is attractive due to its operational simplicity and fewer steps. However, it necessitates the use of large quantities of a highly corrosive reagent and careful management of the exothermic quenching process, posing significant material handling and engineering challenges on a larger scale.[9][10]

The ultimate selection of a synthetic route will be guided by the specific capabilities of the laboratory or plant, cost and availability of starting materials, and the prioritization of safety, environmental, and operational efficiency goals.

References

-

D. C. Harrowven, et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link][3][4]

-

L. Pincekova, et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link][11][12]

-

L. Pincekova, et al. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. National Center for Biotechnology Information (PMC). [Link][8]

-

D. C. Harrowven, et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link][7]

- US Patent EP0983982A1. Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides.

-

PrepChem.com. Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. [Link][13]

-

US Patent 5136043. Process for the preparation of aromatic sulfonyl chlorides. Justia Patents. [Link][9]

-

US Patent 4874847A. Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents. [14]

-

US Patent US2511547A. Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. Google Patents. [10]

-

US Patent 5162511A. Nitrosating and diazotizing reagents and reactions. Google Patents. [5]

-

ChemWhat. 2-chloro-4-nitrobenzenesulfonyl chloride. [Link][1]

-

Organic Syntheses. o-Nitrobenzenesulfonyl Chloride. [Link][15]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scbt.com [scbt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5162511A - Nitrosating and diazotizing reagents and reactions - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patents.justia.com [patents.justia.com]

- 10. US2511547A - Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 11. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. prepchem.com [prepchem.com]

- 14. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Application of 2-Chloro-4-nitrobenzene-1-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-4-nitrobenzene-1-sulfonyl chloride is a highly reactive electrophilic compound, pivotal in the synthesis of a range of organic molecules, including pharmaceuticals and dyes. Its utility, however, is matched by its significant hazardous properties, necessitating a comprehensive understanding of its safe handling, storage, and disposal. This guide provides an in-depth analysis of the chemical's properties, outlines field-proven safety protocols, and explains the scientific rationale behind these procedures. By integrating technical data with practical insights, this document aims to empower researchers to utilize this valuable reagent while prioritizing laboratory safety and experimental integrity.

The Chemical Profile and Inherent Hazards of this compound

This compound (CAS No: 20201-03-0) is a solid organic compound characterized by a sulfonyl chloride functional group, a nitro group, and a chlorine atom attached to a benzene ring.[1] This specific arrangement of functional groups renders the molecule highly electrophilic at the sulfur atom, making it an effective reactant in nucleophilic substitution reactions, particularly for the formation of sulfonamides and sulfonate esters.[2] However, this reactivity is also the source of its primary hazards.

1.1. Corrosivity and Reactivity with Water

The sulfonyl chloride moiety is highly susceptible to hydrolysis. Contact with moisture, including humidity in the air, will lead to a reaction that produces hydrochloric acid and the corresponding sulfonic acid.[3] This reaction is the underlying cause of the compound's severe corrosive properties. The generation of acidic byproducts upon contact with skin or mucous membranes can lead to severe chemical burns.[3][4] The imperative to maintain anhydrous conditions during its handling and storage is a direct consequence of this reactivity.

1.2. Toxicological Profile

Exposure to this compound can result in a range of adverse health effects:

-

Severe Skin and Eye Damage: Direct contact with the solid or its dust can cause severe burns to the skin and eyes.[3] The corrosive nature of the compound, exacerbated by its reaction with moisture on tissue surfaces, can lead to deep, slow-healing wounds and potentially permanent eye damage.[3]

-

Respiratory Irritation: Inhalation of dust can cause irritation and corrosive damage to the respiratory tract.[3][4]

-

Sensitization: There is a risk of allergic skin reactions (sensitization) upon repeated contact.[3]

-

Systemic Effects: While the primary hazard is localized corrosive action, absorption through the skin or ingestion can be harmful.[3] Structurally related nitroaromatic compounds are known to cause methemoglobinemia, a condition where the oxygen-carrying capacity of blood is reduced.[3]

Prudent Handling: A Step-by-Step Protocol

The following protocol is designed to mitigate the risks associated with handling this compound. The causality behind each step is explained to foster a deeper understanding of the safety measures.

2.1. Engineering Controls and Personal Protective Equipment (PPE)

Before handling, ensure that the work area is properly equipped and that you are wearing the appropriate PPE.

| Control/PPE | Specification | Rationale |

| Ventilation | Certified chemical fume hood | To prevent inhalation of dust and vapors, especially if the compound is heated or if reactions are exothermic. |

| Eye Protection | Tight-sealing safety goggles and a face shield | To protect against splashes and airborne particles, providing full-face protection.[5] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Gloves should be inspected before use and disposed of after handling.[6] |

| Body Protection | Lab coat and, if a significant spill is possible, a chemical-resistant apron | To protect skin and clothing from contamination. |

| Respiratory Protection | NIOSH-approved respirator with particulate filter | Required if working outside a fume hood or if dust generation is unavoidable.[5] |

2.2. Weighing and Transferring the Solid

-

Preparation: Designate a specific area within the fume hood for handling the compound. Ensure all necessary equipment (spatulas, weigh boats, solvent, etc.) is clean, dry, and readily accessible. The need for dry equipment is to prevent premature hydrolysis of the sulfonyl chloride.[7]

-

Dispensing: Carefully open the container. Avoid generating dust. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat.

-

Closing: Securely close the container immediately after dispensing to minimize its exposure to atmospheric moisture.

-

Dissolution: If the next step is to dissolve the compound, add the solid to a flask containing a dry, compatible solvent (e.g., dichloromethane, ether) under an inert atmosphere (e.g., nitrogen or argon).[2] This prevents hydrolysis and ensures the integrity of the reagent for subsequent reactions.

Workflow for Handling this compound

Caption: Workflow for safe handling of the reagent.

Strategic Storage for Long-Term Stability

Proper storage is critical to maintain the chemical's integrity and prevent hazardous situations.

-

Container: Store in the original, tightly sealed container.[3]

-

Atmosphere: For long-term storage, consider placing the container inside a desiccator or a glove box with an inert atmosphere.[8] This is the most effective way to prevent degradation from moisture.

-

Location: Store in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals.[3][6]

-

Incompatibilities: Segregate from strong bases, strong oxidizing agents, and water.[3][5] The reaction with bases can be vigorous, and contact with oxidizing agents can create a fire or explosion hazard.

Logical Relationship of Storage Conditions

Caption: Key factors for optimal storage.

Emergency Procedures and Waste Disposal

4.1. Spill Management

In the event of a spill:

-

Evacuate the immediate area.

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do NOT use water.[7]

-

Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

-

Ventilate the area and decontaminate the spill surface.

4.2. First Aid

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

4.3. Waste Disposal

All waste containing this compound must be treated as hazardous waste.[7] Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

Conclusion

This compound is a potent and valuable reagent in organic synthesis. Its effective use is intrinsically linked to a rigorous adherence to safety protocols. By understanding the chemical principles that dictate its reactivity and hazardous nature, researchers can implement handling and storage strategies that ensure both personal safety and the integrity of their experimental work. A culture of safety, grounded in scientific understanding, is paramount when working with such reactive compounds.

References

-

PrepChem. (2023). Synthesis of 2-nitrochlorobenzene-4-sulfonyl chloride. Retrieved from [Link]

-

PubChem. (n.d.). 2-Nitrobenzenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2024). Principles of Inert Atmosphere Storage. Retrieved from [Link]

Sources

- 1. NTP technical report on the toxicity studies of 2-Chloronitrobenzene (CAS No. 88-73-3) and 4-Chloronitrobenzene (CAS No. 100-00-5) Administered by Inhalation to F344/N Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

Solubility characteristics of 2-chloro-4-nitrobenzene-1-sulfonyl chloride in organic solvents.

An In-depth Technical Guide to the Solubility Characteristics of 2-Chloro-4-nitrobenzene-1-sulfonyl Chloride

Introduction

This compound is a pivotal reagent in modern organic synthesis, particularly valued as a precursor for sulfonamides, a class of compounds with broad applications in pharmaceuticals and agrochemicals. Its utility in drug development, for instance in the synthesis of enzyme inhibitors and antibacterial agents, is well-documented.[1] A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and ensuring the successful implementation of synthetic strategies.

This guide provides a comprehensive analysis of the solubility profile of this compound. Moving beyond a simple compilation of data, we will explore the underlying physicochemical principles that govern its solubility, discuss the critical influence of environmental factors, and provide a field-proven, replicable protocol for its experimental determination. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound's behavior in solution.

Physicochemical Profile and Molecular Structure

The solubility of a compound is intrinsically linked to its physical and chemical properties. This compound is a solid at room temperature, appearing as an off-white to yellow crystalline powder.[2] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClNO₄S | [3] |

| Molecular Weight | 221.62 g/mol | [3] |

| Melting Point | 63-67 °C (149-153 °F) | [2][4] |

| Appearance | Off-white to yellow crystalline powder | [2] |

| XLogP3 | 2.1 | [3] |

The molecular architecture of this compound dictates its interaction with solvent molecules. The presence of a highly polar nitro group (-NO₂) and a sulfonyl chloride (-SO₂Cl) group imparts significant electrophilic character and polarity. Conversely, the aromatic benzene ring provides a nonpolar, hydrophobic region. This amphiphilic nature is central to its solubility behavior.

Caption: Key functional groups influencing solubility.

Theoretical Framework: Predicting Solubility

The principle of "similia similibus solvuntur" or "like dissolves like" provides the foundational logic for predicting solubility.[5] This means that solutes tend to dissolve in solvents with similar polarity.

-

Polar Solvents: These solvents have large dipole moments and can engage in strong dipole-dipole interactions or hydrogen bonding.

-

Nonpolar Solvents: These solvents have small or no dipole moments and interact primarily through weaker van der Waals forces.

This compound, with its polar functional groups, is expected to be more soluble in polar solvents that can effectively solvate these regions. However, the nonpolar benzene ring favors interaction with nonpolar solvents. The resulting solubility is a balance of these competing factors. Due to the highly reactive sulfonyl chloride group, the compound is particularly susceptible to hydrolysis, making it effectively insoluble and unstable in protic solvents like water.[1][6][7]

Qualitative Solubility Profile

Experimental observations confirm the predictions derived from the molecular structure. The compound exhibits good solubility in a range of polar aprotic and moderately polar organic solvents, while demonstrating poor solubility in water.

| Solvent Class | Representative Solvents | Observed Solubility | Source(s) |

| Polar Aprotic | Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF), Acetone, Dimethyl Sulfoxide (DMSO) | Soluble | [1][2][8][9] |

| Moderately Polar | Toluene | Soluble | [2][9] |

| Nonpolar | Benzene, Ether | Soluble | [5] |

| Polar Protic | Water | Insoluble | [1][2][8][9] |

Causality: The high solubility in solvents like dichloromethane and THF can be attributed to favorable dipole-dipole interactions between the solvent and the polar nitro and sulfonyl chloride groups of the solute.[2][8][9] These solvents effectively solvate the molecule without the risk of protic-driven decomposition.

Critical Factor: Hydrolytic Instability

A crucial consideration when working with this compound is its sensitivity to moisture.[1][9] The sulfonyl chloride functional group is highly electrophilic and readily reacts with nucleophiles, including water. This hydrolysis reaction produces the corresponding sulfonic acid, which has vastly different solubility characteristics.

Reaction: C₆H₃Cl(NO₂)SO₂Cl + H₂O → C₆H₃Cl(NO₂)SO₃H + HCl

This reactivity has significant practical implications:

-

Solvent Choice: Anhydrous (dry) solvents must be used for any application where the compound needs to remain intact in solution.

-

Solubility Measurement: The presence of trace moisture can lead to inaccurate solubility measurements, as the measured concentration would be a mixture of the starting material and its hydrolysis product.

-

Handling and Storage: The compound should be stored in a tightly sealed container in a dry environment to prevent degradation.[10]

Standard Protocol for Isothermal Solubility Determination

To ensure accurate and reproducible solubility data, a robust, self-validating experimental protocol is essential. The isothermal equilibrium method is the gold standard for determining the solubility of a solid compound in a liquid solvent.

Safety Precautions

Hazard Warning: this compound is a hazardous substance. It is corrosive and can cause severe skin burns and serious eye damage.[4][8][11][12][13] It is also harmful if swallowed or inhaled.[10][12] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10] An eyewash station and safety shower must be readily accessible.[13]

Experimental Workflow

The following diagram outlines the validated workflow for solubility determination.

Caption: Isothermal equilibrium solubility workflow.

Detailed Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound (enough such that undissolved solid remains at equilibrium) to a series of glass vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the desired anhydrous organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation and moisture ingress.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials at a constant speed for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled block for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette.

-

Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.45 µm) to remove any microscopic particulate matter.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of a previously established analytical calibration curve.

-

Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.

-

-

Calculation and Validation:

-

Calculate the solubility (S) using the formula: S = C_measured × Dilution_Factor.

-

The experiment should be performed in triplicate for each solvent to ensure the results are reproducible and to calculate the mean and standard deviation. This replication is a cornerstone of a self-validating protocol.

-

Conclusion

This compound demonstrates a predictable yet nuanced solubility profile governed by the interplay of its polar functional groups and nonpolar aromatic core. It is readily soluble in various polar aprotic and moderately polar organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate, making these excellent choices for synthetic applications. Its profound insolubility and reactivity in water underscore the critical need for anhydrous conditions during its handling, storage, and use. The provided experimental protocol offers a robust framework for researchers to accurately quantify its solubility, enabling the rational design of chemical processes and fostering greater success in the laboratory.

References

-

p-nitro benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

4-Chloro-2-nitrobenzenesulfonyl chloride - Solubility of Things. [Link]

-

2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem. [Link]

-

2-Chloro-4-nitrobenzene-1-sulfonic acid | C6H4ClNO5S | CID 19745031 - PubChem. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. [Link]

-

2-Chloro-4-nitrobenzenesulfonyl chloride - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

ntrimetric determination of some sulphonyl chlorides. [Link]

-

4-Nitrobenzenesulfonyl chloride - Solubility of Things. [Link]

-

Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. [Link]

-

4-NITROBENZENESULFONYL CHLORIDE - ChemBK. [Link]

-

(PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - ResearchGate. [Link]

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ResearchGate. [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]

- 3. p-nitro benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. CAS 1694-92-4: 2-Nitrobenzenesulfonyl chloride [cymitquimica.com]

- 9. 4-Nitrobenzenesulfonyl chloride, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. pfaltzandbauer.com [pfaltzandbauer.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Characterization of 2-chloro-4-nitrobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for 2-chloro-4-nitrobenzene-1-sulfonyl chloride (CAS No. 20201-03-0), a key reagent in synthetic chemistry. In the absence of publicly available experimental spectra, this document serves as a robust theoretical framework for researchers, offering predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Understanding these spectroscopic signatures is paramount for reaction monitoring, quality control, and structural verification in synthetic workflows.

Introduction to this compound

This compound is a multifunctional aromatic compound featuring a sulfonyl chloride group, a nitro group, and a chlorine atom attached to the benzene ring. Its molecular formula is C₆H₃Cl₂NO₄S, and it has a molecular weight of 256.06 g/mol .[1][2] The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of sulfonamides and other biologically active molecules. The highly electrophilic sulfur atom of the sulfonyl chloride is susceptible to nucleophilic attack, making it an effective reactant for the formation of sulfonamides with primary and secondary amines.

The correct identification and purity assessment of this starting material are critical for the success of subsequent synthetic steps. This guide will provide the expected spectroscopic data to aid in its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. The spectra are predicted for a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The substitution pattern (1-sulfonyl chloride, 2-chloro, 4-nitro) dictates a specific splitting pattern.

-

H-3: This proton is ortho to both the chloro and nitro groups. The strong electron-withdrawing nature of the nitro group and the inductive effect of the chloro group will deshield this proton, shifting it downfield. It will appear as a doublet, split by the neighboring H-5 proton.

-

H-5: This proton is ortho to the nitro group and meta to the chloro and sulfonyl chloride groups. It will also be significantly deshielded and will appear as a doublet of doublets, being split by both H-3 and H-6.

-

H-6: This proton is ortho to the sulfonyl chloride group and meta to the nitro and chloro groups. The sulfonyl chloride group is also strongly electron-withdrawing, leading to a downfield shift. This proton will appear as a doublet, split by the neighboring H-5 proton.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3 | ~ 8.3 - 8.5 | d | ~ 2.0 - 2.5 | 1H |

| H-5 | ~ 8.1 - 8.3 | dd | J ≈ 8.5 - 9.0, 2.0 - 2.5 | 1H |

| H-6 | ~ 7.8 - 8.0 | d | ~ 8.5 - 9.0 | 1H |

Causality behind Experimental Choices: The choice of CDCl₃ as a solvent is standard for many organic molecules due to its good dissolving power and the single deuterium lock signal. The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. Nitro and sulfonyl chloride groups are strongly deshielding, particularly for ortho and para protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six carbons of the benzene ring, as they are all in chemically non-equivalent environments.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) |

| C-1 (C-SO₂Cl) | ~ 140 - 145 |

| C-2 (C-Cl) | ~ 135 - 140 |

| C-3 (C-H) | ~ 125 - 130 |

| C-4 (C-NO₂) | ~ 150 - 155 |

| C-5 (C-H) | ~ 120 - 125 |

| C-6 (C-H) | ~ 130 - 135 |

Expertise & Experience: The predicted chemical shifts are based on the known effects of the substituents on the chemical shifts of aromatic carbons. The carbon bearing the nitro group (C-4) is expected to be the most downfield, followed by the carbons attached to the sulfonyl chloride (C-1) and chlorine (C-2) atoms. The carbons bearing hydrogen atoms will be found at relatively higher fields.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the sulfonyl chloride and nitro groups.

Table 3: Predicted Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium to Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1350 - 1300 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric Stretching (S=O) | 1380 - 1360 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric Stretching (S=O) | 1180 - 1160 | Strong |

| C-Cl | Stretching | 800 - 600 | Medium to Strong |

| S-Cl | Stretching | 600 - 500 | Medium |

Trustworthiness: The presence of strong absorption bands in the specified regions for the nitro and sulfonyl chloride groups would provide a high degree of confidence in the identity of the compound. These values are well-established in the literature for aromatic sulfonyl chlorides and nitro compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the structure.

Predicted Molecular Ion Peaks

The nominal molecular weight of this compound is 255 g/mol . However, due to the presence of two chlorine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance).

The molecular ion region should show three peaks:

-

[M]⁺: at m/z 255, corresponding to the molecule with two ³⁵Cl atoms.

-

[M+2]⁺: at m/z 257, corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺: at m/z 259, corresponding to the molecule with two ³⁷Cl atoms.

The relative intensities of these peaks are expected to be approximately 100:65:10.

Predicted Fragmentation Pattern

Electron ionization (EI) is a high-energy technique that often leads to extensive fragmentation. The major predicted fragmentation pathways for this compound are illustrated in the diagram below.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a chlorine radical (-Cl): This would result in a fragment at m/z 220.

-

Loss of sulfur dioxide (-SO₂): This is a common fragmentation for sulfonyl compounds and would lead to a fragment at m/z 191.

-

Loss of the nitro group (-NO₂): A fragment resulting from the loss of the nitro group from the molecular ion is also possible, giving a peak at m/z 209.

-

Further fragmentation: The initial fragments can undergo further fragmentation, such as the loss of another functional group or cleavage of the aromatic ring.

Experimental Protocols

While experimental data is not available, the following are standard protocols for acquiring the spectroscopic data discussed.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a 90° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans should provide a good signal-to-noise ratio.

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

IR Data Acquisition

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Analysis: Acquire the mass spectrum over a mass range of m/z 50-300 to observe the molecular ion and significant fragments.

Conclusion

This technical guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale behind these predictions, offer a valuable resource for researchers using this compound. By understanding these expected spectroscopic signatures, scientists can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their research and development endeavors.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources